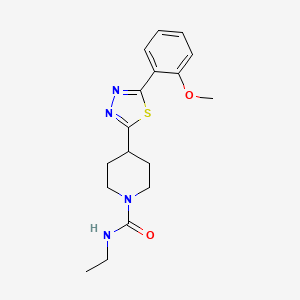

N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Description

N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core linked to a 1,3,4-thiadiazole ring substituted with a 2-methoxyphenyl group. The piperidine nitrogen is functionalized with an ethyl carboxamide moiety. This structure combines pharmacophoric elements known for bioactivity, including the thiadiazole ring (associated with antimicrobial and anticancer properties) and the methoxyphenyl group (often linked to enhanced lipophilicity and receptor binding) .

Properties

IUPAC Name |

N-ethyl-4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O2S/c1-3-18-17(22)21-10-8-12(9-11-21)15-19-20-16(24-15)13-6-4-5-7-14(13)23-2/h4-7,12H,3,8-11H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQOADCTSXYPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with a carbon disulfide derivative under basic conditions.

Attachment of the Methoxyphenyl Group: The 2-methoxyphenyl group is introduced through a nucleophilic substitution reaction.

Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the thiadiazole derivative.

Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the piperidine-thiadiazole intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the thiadiazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or acyl groups.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide has shown promise in various therapeutic areas:

- Anticancer Activity: Research indicates that thiadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. The specific compound may interact with cellular pathways involved in tumor growth inhibition.

- Anti-inflammatory Properties: The compound's structure suggests potential interactions with inflammatory mediators, which could lead to the development of new anti-inflammatory agents.

Biological Studies

The compound is utilized in biological studies to understand its interactions with various molecular targets:

- Enzyme Inhibition: Investigations into how this compound affects enzymes associated with disease pathways can provide insights into its therapeutic potential.

- Receptor Modulation: The ability to bind specific receptors may reveal its role in modulating physiological responses, making it a candidate for drug development.

Case Studies and Research Findings

Several studies have investigated the biological activities of thiadiazole derivatives:

Case Study 1: Anticancer Activity

A study demonstrated that thiadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms.

Case Study 2: Anti-inflammatory Effects

Research indicated that certain thiadiazole compounds could inhibit pro-inflammatory cytokines in vitro, suggesting their potential as anti-inflammatory agents.

Mechanism of Action

The mechanism of action of N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound belongs to a broader class of piperidine-linked thiadiazole derivatives. Below is a comparative analysis with structurally related compounds:

Substituent Effects on Bioactivity

- Methoxy Positioning : The 2-methoxyphenyl group in the target compound likely induces steric and electronic effects distinct from para-substituted analogs (e.g., 4-methoxy in ). Studies on similar thiadiazoles (e.g., 3,4,5-trimethoxyphenyl derivatives) show that substituent position critically influences anticancer activity, with ortho-substitution often reducing steric hindrance for receptor binding .

- Carboxamide vs. Ester : The ethyl carboxamide in the target compound may enhance hydrogen-bonding interactions compared to the ester derivative in , which could improve target affinity but reduce solubility.

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability : The ethyl carboxamide may confer resistance to hydrolysis compared to ester derivatives, which are prone to esterase-mediated cleavage .

Research Findings and Data Gaps

- Synthetic Routes : The target compound can be synthesized via methods analogous to , where indium-catalyzed thiadiazole formation achieves high yields under mild conditions .

- Bioactivity Data : While direct data for the target compound is absent, analogs like BI99933 and 4-methoxy derivatives are under investigation for kinase inhibition and anticancer applications.

- Structural Insights : X-ray crystallography (e.g., SHELX refinement ) could resolve conformational preferences of the 2-methoxyphenyl group, guiding structure-activity relationship (SAR) studies.

Biological Activity

N-ethyl-4-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide is a synthetic compound belonging to the class of thiadiazole derivatives. Thiadiazoles are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 468.55 g/mol. The compound features a piperidine ring linked to a thiadiazole moiety substituted by a 2-methoxyphenyl group.

The biological activity of thiadiazole derivatives often involves interaction with various biological targets such as enzymes and receptors. For this compound, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation.

- Receptor Modulation : Interaction with specific receptors that may influence signaling pathways related to cell growth and apoptosis.

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance:

- Cytotoxicity : Studies have shown that similar thiadiazole derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells (CEM-13) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Thiadiazole Derivative A | MCF-7 | 0.65 | Apoptosis induction |

| Thiadiazole Derivative B | CEM-13 | 0.50 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may possess similar efficacy.

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties. The presence of the thiadiazole ring contributes to their ability to inhibit bacterial growth. In vitro studies have demonstrated:

- Bacterial Inhibition : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Case Studies

Several studies highlight the potential of thiadiazole derivatives in medicinal chemistry:

- Antitumor Activity : A study focusing on a series of thiadiazole compounds showed that they significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

- Antiviral Properties : Research on related compounds indicates potential antiviral activity against HIV and other viruses through inhibition of viral replication .

Q & A

Q. How can researchers design derivatives to improve solubility without compromising activity?

- Methodological Answer : Introduce polar groups (e.g., hydroxyl, amine) on the piperidine ring or replace the ethyl group with polyethylene glycol (PEG) chains. Assess solubility via shake-flask method and maintain potency through SAR-guided substitutions. Co-crystallization with solubility-enhancing excipients (e.g., cyclodextrins) is an alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.